molecular formula C14H17N3O4 B2963819 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034365-74-5

3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2963819
CAS No.: 2034365-74-5
M. Wt: 291.307
InChI Key: GTCRWDWOIYUNOM-UHFFFAOYSA-N
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Description

3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety

Scientific Research Applications

3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications in medicine or other fields. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a potential candidate for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the furan ring.

    Formation of the imidazolidine-2,4-dione moiety: This step involves the cyclization of a suitable precursor, such as a urea derivative, to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the reagents and conditions used.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazolidine-2,4-dione moiety can yield various imidazolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical and physical properties

Properties

IUPAC Name

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8-5-11(9(2)21-8)13(19)16-4-3-10(7-16)17-12(18)6-15-14(17)20/h5,10H,3-4,6-7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCRWDWOIYUNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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